molecular formula C16H13ClN2O2 B5528697 3-benzyl-1-(5-chloro-2-pyridinyl)-2,5-pyrrolidinedione

3-benzyl-1-(5-chloro-2-pyridinyl)-2,5-pyrrolidinedione

Cat. No. B5528697
M. Wt: 300.74 g/mol
InChI Key: RRYIZPGVIDFVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including cyclization, substitution, and refinement processes. For compounds similar to 3-benzyl-1-(5-chloro-2-pyridinyl)-2,5-pyrrolidinedione, synthesis methods may include direct methods or refined by full matrix least squares with anisotropic thermal parameters for non-hydrogen atoms (Moustafa & Girgis, 2007). Such processes aim to achieve precise molecular configurations, often requiring specific reaction conditions and catalysts to direct the synthesis pathway effectively.

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into the spatial arrangement and potential reactivity of 3-benzyl-1-(5-chloro-2-pyridinyl)-2,5-pyrrolidinedione. X-ray crystallography is a common method used to determine the crystal and molecular structure, providing detailed information on bond lengths, valency angles, and the three-dimensional arrangement of atoms within the molecule. Studies have shown that similar compounds exhibit monoclinic and triclinic crystal systems with specific space groups, indicating a complex molecular geometry that impacts their chemical behavior (Amirnasr et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidinedione derivatives typically explore their reactivity under various conditions, focusing on substitution reactions, cyclization, and interaction with other chemical entities. The reactivity is often influenced by the presence of functional groups, which can undergo transformations leading to new compounds with distinct properties. For instance, the introduction of substituents at specific positions on the pyrrolidinedione ring can significantly alter the compound's reactivity and its potential applications in chemical synthesis (Sosnovskikh et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. The solubility in various solvents, thermal stability, and crystallinity can influence their use in chemical synthesis and potential pharmaceutical applications. Studies on related compounds have employed techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess these properties comprehensively.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other compounds, are pivotal in defining the applications of 3-benzyl-1-(5-chloro-2-pyridinyl)-2,5-pyrrolidinedione. Investigations into the electron distribution, molecular orbitals, and potential reaction sites within the molecule can provide insights into its reactivity patterns. Such analyses are often conducted using computational chemistry methods, including density functional theory (DFT), to predict the compound's behavior in chemical reactions (Louroubi et al., 2019).

properties

IUPAC Name

3-benzyl-1-(5-chloropyridin-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-13-6-7-14(18-10-13)19-15(20)9-12(16(19)21)8-11-4-2-1-3-5-11/h1-7,10,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYIZPGVIDFVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=NC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7186479

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